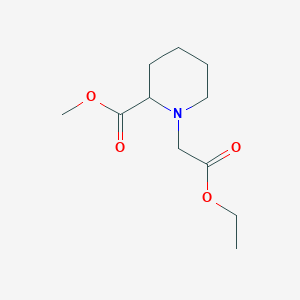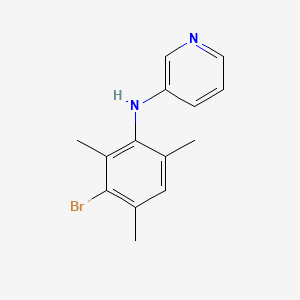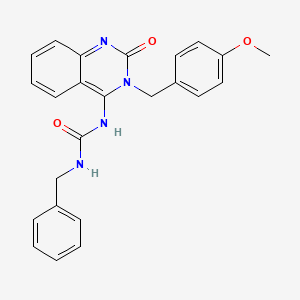![molecular formula C15H14N3Na2O11PS2 B14115794 Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14115794.png)
Disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of iso-PPADS tetrasodium salt involves the reaction of pyridoxal phosphate with azophenyl-2’,5’-disulfonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the tetrasodium salt . Industrial production methods for this compound are not widely documented, but it is generally synthesized in research laboratories for experimental purposes .
Análisis De Reacciones Químicas
iso-PPADS tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, altering the chemical structure and properties of the compound.
Substitution: Substitution reactions, particularly involving the sulfonic acid groups, are common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
iso-PPADS tetrasodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study purinergic signaling pathways and receptor interactions.
Biology: The compound is employed in experiments to investigate the role of P2X receptors in various biological processes.
Mecanismo De Acción
iso-PPADS tetrasodium salt exerts its effects by antagonizing purinergic P2X receptors. It binds to these receptors, inhibiting their activation by extracellular nucleotides like ATP. This inhibition prevents the downstream signaling pathways that would normally be triggered by receptor activation. The molecular targets of iso-PPADS tetrasodium salt include P2X1, P2X2, P2X3, and P2Y1 receptors . The pathways involved in its mechanism of action are primarily related to purinergic signaling, which plays a role in various physiological and pathological processes .
Comparación Con Compuestos Similares
iso-PPADS tetrasodium salt is often compared with other purinergic receptor antagonists, such as:
PPADS (pyridoxalphosphate-6-azophenyl-2’,4’-disulfonic acid tetrasodium salt): iso-PPADS is more potent than PPADS at inhibiting P2X1, P2X2, P2X3, and P2Y1 receptors.
PPNDS (naphthylazo-6-nitro-4’,8’-disulphonate): PPNDS is selective for P2X receptors over P2Y receptors and is more potent at P2X1 receptors compared to iso-PPADS.
These comparisons highlight the unique potency and receptor selectivity of iso-PPADS tetrasodium salt, making it a valuable tool in purinergic signaling research.
Propiedades
Fórmula molecular |
C15H14N3Na2O11PS2 |
|---|---|
Peso molecular |
553.4 g/mol |
Nombre IUPAC |
disodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(2-phosphonatoethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C15H16N3O11PS2.2Na/c1-8-14(20)11(7-19)10(4-5-30(21,22)23)15(16-8)18-17-12-6-9(31(24,25)26)2-3-13(12)32(27,28)29;;/h2-3,6-7,20H,4-5H2,1H3,(H2,21,22,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clave InChI |
LGAHYNANLQMXPF-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)CCP(=O)([O-])[O-])C=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B14115727.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B14115728.png)
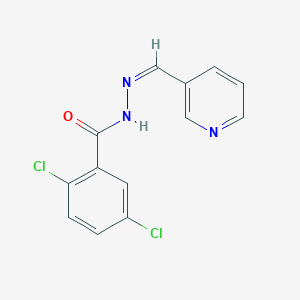
![8H-Pyrazolo[1,5-b]indazole](/img/structure/B14115749.png)
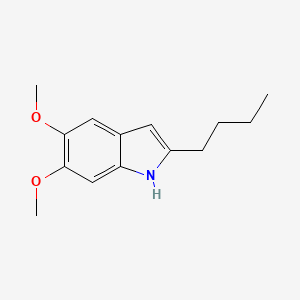



![[(4S)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8S)-8-hydroxyundecyl]benzoate](/img/structure/B14115772.png)
